IR-1061 Fluorescent Dye: A Technical Guide for Advanced Research
IR-1061 Fluorescent Dye: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
IR-1061 is a lipophilic, near-infrared (NIR) fluorescent dye that has garnered significant attention within the scientific community for its exceptional optical properties in the second near-infrared (NIR-II) window (1000-1700 nm).[1] This region of the electromagnetic spectrum offers distinct advantages for deep-tissue in vivo imaging, including reduced photon scattering, minimal tissue autofluorescence, and deeper penetration depth compared to traditional visible and NIR-I imaging.[2][3] This technical guide provides a comprehensive overview of IR-1061, including its core photophysical and chemical properties, detailed experimental protocols for its application in preclinical imaging, and a discussion of its current and potential utility in biomedical research and drug development.
Core Properties of IR-1061
IR-1061 is a polymethine cyanine dye characterized by a hydrophobic nature, necessitating its encapsulation in nanoparticle formulations for in vivo applications.[4] Its chemical structure and key properties are summarized below.
Chemical and Photophysical Data
The following table summarizes the key quantitative data for IR-1061, compiled from various sources. These values can vary depending on the solvent and the specific formulation of the dye.
| Property | Value | Solvent/Conditions |
| Chemical Formula | C₄₄H₃₄BClF₄S₂ | - |
| Molecular Weight | 749.13 g/mol | - |
| CAS Number | 155614-01-0 | - |
| Appearance | Solid powder | - |
| Melting Point | 222 °C (decomposes) | - |
| Absorption Maximum (λmax) | ~1064 nm[5] | Varies with solvent and aggregation state |
| 1051-1065 nm | Methylene chloride | |
| ~1060 nm (monomer) | Acetonitrile (ACN)[6] | |
| ~950 nm (dimer) | Acetonitrile (ACN)[6] | |
| Emission Maximum (λem) | ~1100 nm[5] | Varies with solvent and formulation |
| Quantum Yield (QY) | 1.7% | Dichloromethane |
| Storage Temperature | -20°C | - |
Experimental Protocols
Due to its hydrophobicity, IR-1061 is typically encapsulated in nanoparticles for in vivo applications. The following protocols describe the preparation of IR-1061 loaded nanoparticles and a general procedure for in vivo imaging.
Preparation of IR-1061 Loaded Nanoparticles (Liposomes)
This protocol is adapted from a method for preparing IR-1061 loaded liposomes for in vivo imaging.[7]
Materials:
-
IR-1061 dye
-
Phospholipids (e.g., DSPC, DSPE-PEG)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Bath sonicator
Procedure:
-
Dissolve IR-1061, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the lipids can be optimized for desired nanoparticle characteristics.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS by vortexing or bath sonication. This will form multilamellar vesicles.
-
To obtain unilamellar vesicles of a defined size, subject the vesicle suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be performed at a temperature above the phase transition temperature of the lipids.
-
The resulting solution of IR-1061 loaded nanoparticles can be purified by dialysis or size exclusion chromatography to remove any free dye.
-
Characterize the nanoparticles for size, zeta potential, and dye loading efficiency.
In Vivo Angiography and Tumor Imaging Protocol
The following is a generalized protocol for in vivo imaging in a murine model using IR-1061 loaded nanoparticles. Specific parameters such as animal model, tumor cell line, and imaging system will require optimization.
Materials:
-
IR-1061 loaded nanoparticles
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft)
-
Anesthesia (e.g., isoflurane)
-
NIR-II in vivo imaging system equipped with an appropriate laser (e.g., 1064 nm) and detector (e.g., InGaAs camera)
-
Sterile saline for injection
Procedure:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Acquire baseline NIR-II images of the mouse before injection.
-
Administer the IR-1061 loaded nanoparticle solution via intravenous injection (e.g., tail vein). The dosage will need to be optimized based on the nanoparticle formulation and imaging system sensitivity.
-
Immediately after injection, begin acquiring a time-series of images to visualize the vascular distribution of the nanoparticles. For angiography, imaging within the first few minutes post-injection is critical.[5]
-
For tumor imaging, continue to acquire images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the accumulation of the nanoparticles in the tumor tissue via the enhanced permeability and retention (EPR) effect.[8]
-
After the final imaging session, the mouse can be euthanized, and organs can be harvested for ex vivo imaging to confirm the biodistribution of the nanoparticles.[9]
-
Analyze the images to quantify fluorescence intensity in regions of interest (e.g., blood vessels, tumor).
Visualizations
Chemical Structure of IR-1061
A simplified representation of the IR-1061 chemical structure.
Experimental Workflow for In Vivo Imaging
General workflow for in vivo imaging using IR-1061 nanoparticles.
Applications and Future Directions
The primary application of IR-1061 lies in preclinical in vivo imaging, particularly for high-resolution angiography and tumor visualization.[7][9] Its emission in the NIR-II window allows for clearer images of deep-seated biological structures. The enhanced permeability and retention (EPR) effect enables passive targeting of tumors by IR-1061-loaded nanoparticles, making it a valuable tool for cancer research.[8]
Future research may focus on the development of targeted IR-1061 probes by conjugating the nanoparticles to ligands that bind to specific cellular receptors. This would enable more precise imaging of disease states and could have applications in image-guided surgery and therapy. Furthermore, the development of biodegradable and rapidly clearing nanoparticle formulations will be crucial for the clinical translation of this promising imaging agent.
References
- 1. macsenlab.com [macsenlab.com]
- 2. In Vivo Fluorescence Imaging in the Second Near-Infrared Window Using Carbon Nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d12oqns8b3bfa8.cloudfront.net [d12oqns8b3bfa8.cloudfront.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Rational design of a NIR-II fluorescent nanosystem with maximized fluorescence performance and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00516B [pubs.rsc.org]
- 8. Near Infrared Fluorescent Nanostructure Design for Organic/Inorganic Hybrid System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
